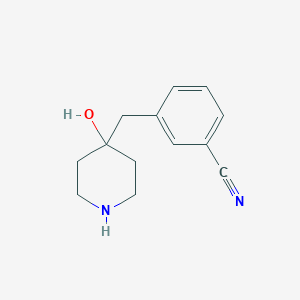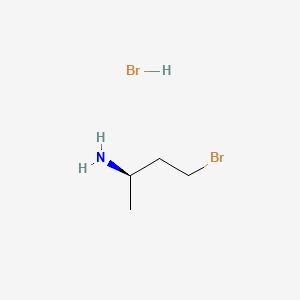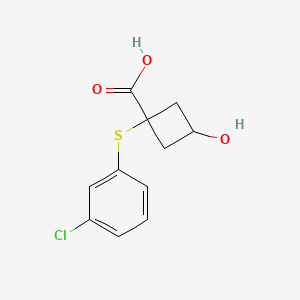![molecular formula C6H16Cl2N2O2S B13564769 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2S and a molecular weight of 251.18 g/mol . This compound is a derivative of cysteine, where the thiol group is substituted with a 3-aminopropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cysteine and 3-aminopropyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium under basic conditions to facilitate the nucleophilic substitution of the thiol group with the 3-aminopropyl group.
Purification: The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The amino groups can also undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride involves its interaction with biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride include:
Cysteine: The parent compound, which has a thiol group instead of the 3-aminopropyl group.
Homocysteine: A similar amino acid with an additional methylene group in the side chain.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.
The uniqueness of this compound lies in its ability to introduce a 3-aminopropyl group into molecules, providing a versatile functional group for further chemical modifications .
Properties
Molecular Formula |
C6H16Cl2N2O2S |
|---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
2-amino-3-(3-aminopropylsulfanyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c7-2-1-3-11-4-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |
InChI Key |
KEUQGIFFPPCMBV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CSCC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


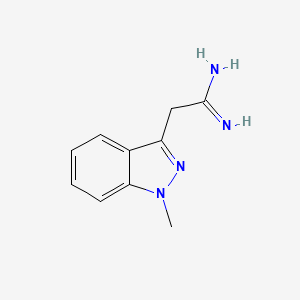
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)


![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)
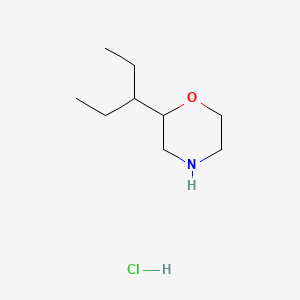
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

